2,3-Epoxypropyltrimethylammonium chloride
Overview
Description
2,3-Epoxypropyltrimethylammonium chloride, with the chemical formula C6H14ClNO, is a versatile compound known for its applications in various industries. This colorless liquid is characterized by its epoxy and quaternary ammonium functional groups . It is commonly used as a cationic surfactant and a crosslinking agent in polymer synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Epoxypropyltrimethylammonium chloride can be synthesized through the reaction of trimethylamine with epichlorohydrin. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions . The process involves the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity . The product is then purified through distillation or crystallization processes .
Chemical Reactions Analysis
Types of Reactions: 2,3-Epoxypropyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and thiols to form substituted products.
Addition Reactions: The epoxy group can undergo ring-opening reactions with acids and alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Acids and Alcohols: Used in ring-opening reactions
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed:
Substituted Ammonium Compounds: Formed through nucleophilic substitution
Hydroxyalkyl Compounds: Formed through ring-opening reactions.
Scientific Research Applications
2,3-Epoxypropyltrimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a cationic surfactant and crosslinking agent in polymer synthesis.
Biology: Employed in the modification of biomolecules and as an antibacterial agent.
Medicine: Investigated for its potential in drug delivery systems and wound healing.
Industry: Utilized in the production of paper, textiles, and water treatment chemicals.
Mechanism of Action
The mechanism of action of 2,3-Epoxypropyltrimethylammonium chloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
- Glycidyltrimethylammonium chloride
- N,N,N-Trimethyl-1-(oxiran-2-yl)methanaminium chloride
Comparison: 2,3-Epoxypropyltrimethylammonium chloride is unique due to its combination of epoxy and quaternary ammonium functional groups, which provide both reactivity and cationic properties . This makes it more versatile compared to similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
trimethyl(oxiran-2-ylmethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO.ClH/c1-7(2,3)4-6-5-8-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVAFTRIIUSGLK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1CO1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NOCl, C6H14ClNO | |
Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51838-31-4 | |
Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51838-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1044643 | |
Record name | Glycidyl trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID. | |
Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
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Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.1 g/cm³ | |
Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
3033-77-0, 51838-31-4 | |
Record name | Glycidyltrimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3033-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glycidyl trimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003033770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Epoxypropyltrimethylammonium chloride | |
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Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycidyl trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-epoxypropyltrimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.293 | |
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Record name | 51838-31-4 | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCIDYLTRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283XH39M8X | |
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Record name | EPTAC (70-75 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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